

# Isopimara-7,15-diene chemical structure and stereochemistry

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## Compound of Interest

Compound Name: *Isopimara-7,15-diene*

Cat. No.: *B154818*

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An In-depth Technical Guide to **Isopimara-7,15-diene**: Chemical Structure and Stereochemistry

## Introduction

**Isopimara-7,15-diene** is a naturally occurring diterpenoid hydrocarbon belonging to the pimarane class of compounds. Diterpenoids are a large and structurally diverse group of natural products derived from the C20 precursor geranylgeranyl pyrophosphate. **Isopimara-7,15-diene** is characterized by a tricyclic carbon skeleton and is found in various plant species, including those of the Pinus genus, such as Pinus densiflora, and Prumnopitys taxifolia[1]. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and biosynthetic pathway, tailored for researchers in natural products chemistry, pharmacology, and drug development.

## Chemical Structure and Stereochemistry

The fundamental structure of **Isopimara-7,15-diene** is a carbotricyclic system built upon an isopimarane skeleton. It is a hydrocarbon with the molecular formula  $C_{20}H_{32}$ . [1]

## Core Structure

The molecule consists of a rigid tricyclic core. This core is formed by a trans-fused decalin system (rings A and B) and a third six-membered ring (C). Key structural features include two

double bonds, one endocyclic at the C7-C8 position and one exocyclic involving the C15 vinyl group.

## Stereochemistry and Absolute Configuration

**Isopimara-7,15-diene** possesses significant stereochemical complexity due to the presence of multiple stereocenters. The precise spatial arrangement of its substituents is critical for its biological activity and chemical identity.

The absolute configuration of the naturally occurring enantiomer has been established, leading to its systematic IUPAC name: (2S,4aS,4bS,8aS)-2-ethenyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9-octahydro-1H-phenanthrene[1]. The stereochemical descriptors (t) at the chiral centers are crucial for distinguishing it from its various diastereomers.

## Physicochemical and Spectroscopic Data

The characterization of **Isopimara-7,15-diene** relies on a combination of physical property measurements and spectroscopic analysis. Key data are summarized below.

### Physicochemical Properties

The following table outlines the key physicochemical properties of **Isopimara-7,15-diene**.

Property	Value	Source
CAS Number	1686-66-4	EvitaChem
Molecular Formula	C <sub>20</sub> H <sub>32</sub>	PubChem[1]
Molecular Weight	272.50 g/mol	PubChem[1]
XLogP3	6.8	PubChem
Boiling Point (Est.)	344 °C	EvitaChem
Appearance	(Not specified, typically an oil or solid)	-

## Spectroscopic Data

Detailed experimental NMR spectra for **Isopimara-7,15-diene** are not widely available in public databases. However, based on its known structure, the expected key signals for  $^1\text{H}$  and  $^{13}\text{C}$  NMR are described. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for its identification.

Technique	Expected Key Signals / Data
$^1\text{H}$ NMR	Signals corresponding to four methyl singlets; a distinct set of signals for the vinyl group ( $-\text{CH}=\text{CH}_2$ ) protons (typically in the $\delta$ 4.8-6.0 ppm range); a signal for the olefinic proton at C7; and a complex series of overlapping signals for the aliphatic methylene and methine protons of the cyclic system.
$^{13}\text{C}$ NMR	Signals for 20 carbon atoms, including two olefinic carbons for the C7=C8 bond, two carbons for the C15=C16 vinyl group, four methyl carbons, and numerous $\text{sp}^3$ -hybridized carbons corresponding to the tricyclic skeleton.
Mass Spec (MS)	The electron ionization (EI) mass spectrum typically shows a molecular ion peak $[\text{M}]^+$ at $m/z$ 272, corresponding to the molecular weight. Fragmentation patterns are characteristic of the diterpene skeleton.
GC Retention Index	DB5: 1965.5

## Biosynthesis of Isopimara-7,15-diene

**Isopimara-7,15-diene** is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which provides the universal C5 isoprenoid precursors. The key steps leading to the pimarane skeleton are outlined below.

The biosynthesis begins with the C20 precursor, Geranylgeranyl pyrophosphate (GGPP). A class II diterpene synthase, a copalyl diphosphate synthase, catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

Subsequently, a class I diterpene synthase, specifically **isopimara-7,15-diene** synthase (EC 4.2.3.44), facilitates a second cyclization and rearrangement of (+)-CPP, followed by deprotonation, to yield the final **Isopimara-7,15-diene** product<sup>[2]</sup>.



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## References

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- 2. researchgate.net [researchgate.net]
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